3-Bromo-4-cyclohexylpyridine
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Overview
Description
3-Bromo-4-cyclohexylpyridine: is an organic compound with the molecular formula C11H14BrN. It is a derivative of pyridine, where a bromine atom is substituted at the third position and a cyclohexyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyclohexylpyridine typically involves the bromination of 4-cyclohexylpyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-cyclohexylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Coupling Reactions: Use palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Yield various substituted pyridines depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
Chemistry: 3-Bromo-4-cyclohexylpyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the creation of compounds with desirable properties for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclohexylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and cyclohexyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
- 3-Bromo-4-methylpyridine
- 3-Bromo-4-phenylpyridine
- 4-Cyclohexylpyridine
Comparison: Compared to its analogs, 3-Bromo-4-cyclohexylpyridine is unique due to the presence of both a bromine atom and a cyclohexyl group. This combination imparts distinct steric and electronic properties, affecting its reactivity and interactions with other molecules. For instance, the cyclohexyl group provides bulkiness, which can influence the compound’s binding to biological targets or its behavior in chemical reactions.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-bromo-4-cyclohexylpyridine |
InChI |
InChI=1S/C11H14BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
UPWOPNMGGDUKFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=NC=C2)Br |
Origin of Product |
United States |
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